BenchChemオンラインストアへようこそ!

Terminalin

Nephrotoxicity In Vivo Toxicology Ellagitannin Safety

Terminalin (gallagic acid dilactone, C₂₈H₁₀O₁₆, MW 602.37) is a hydrolyzable ellagitannin and a dimeric analog of ellagic acid. First isolated as a toxic condensed tannin from Terminalia oblongata , it was subsequently identified as a major phytochemical component in Irvingia gabonensis (African mango) seeds.

Molecular Formula C28H10O16
Molecular Weight 602.4 g/mol
CAS No. 155144-63-1
Cat. No. B1236498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerminalin
CAS155144-63-1
Synonymsterminalin
Molecular FormulaC28H10O16
Molecular Weight602.4 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1O)O)O)C3=C4C5=C(C(=C3OC2=O)O)OC(=O)C6=C7C8=C(C(=C(C=C8C(=O)OC7=C(C(=C65)OC4=O)O)O)O)O
InChIInChI=1S/C28H10O16/c29-5-1-3-7(17(33)15(5)31)9-13-11-12-14(28(40)44-23(11)19(35)21(9)41-25(3)37)10-8-4(2-6(30)16(32)18(8)34)26(38)42-22(10)20(36)24(12)43-27(13)39/h1-2,29-36H
InChIKeyUGAJKWZVPNVCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terminalin (CAS 155144-63-1): A High-Purity Ellagitannin Building Block for Nephrotoxicity Research and PTP-Targeted Antidiabetic Discovery


Terminalin (gallagic acid dilactone, C₂₈H₁₀O₁₆, MW 602.37) is a hydrolyzable ellagitannin and a dimeric analog of ellagic acid [1]. First isolated as a toxic condensed tannin from Terminalia oblongata [2], it was subsequently identified as a major phytochemical component in Irvingia gabonensis (African mango) seeds [3]. Unlike the more common ellagitannin punicalagin, terminalin exhibits a structurally distinct, proton-deficient scaffold with only a single aromatic proton detectable by ¹H NMR, and it functions as the core building block of punicalagin, punicalin, and related pomegranate tannins [1].

Why Generic Ellagitannins Cannot Substitute for Terminalin in Target-Specific Research and Bioassay Development


Ellagitannins such as punicalagin, corilagin, and chebulagic acid are frequently treated as interchangeable antioxidants in procurement, yet terminalin possesses a fundamentally divergent in vivo toxicological signature—producing acute vascular renal necrosis rather than hepatotoxicity at matched doses [1]—as well as a distinct pan-PTP inhibition profile that is absent from publicly available comparator data for related ellagitannins [2]. Its proton-deficient NMR fingerprint and unique MS/MS cleavage pathway further preclude confident identification when generic ellagitannin reference standards are used [3]. Substituting with punicalagin or ellagic acid would therefore yield incorrect target-organ toxicity conclusions and would fail to recapitulate the multi-PTP inhibitory and glucose-uptake activities that define terminalin's current pharmacological differentiation.

Quantitative Comparator Evidence: How Terminalin Differentiates from Punicalagin, Ellagic Acid, and In-Class Ellagitannins


Organ-Specific In Vivo Toxicity: Terminalin Is Nephrotoxic at 20 mg/kg, Whereas Punicalagin Is Hepatotoxic

In a direct head-to-head in vivo study, terminalin administered intraperitoneally to white Quackenbush male mice at 20 mg/kg induced vascular renal necrosis with only slight liver necrosis, whereas the related ellagitannin punicalagin—present in the same plant (Terminalia oblongata)—produced liver lesions without kidney involvement [1]. This organ-level target divergence is consistent with confirmatory findings in sheep [1].

Nephrotoxicity In Vivo Toxicology Ellagitannin Safety

Broad-Spectrum PTP Inhibition: Terminalin Achieves >80% Inhibition Across Four Insulin-Relevant Phosphatases

Terminalin inhibited the catalytic activity of PTPN1, PTPN9, PTPN11, and PTPRS by more than 80% in a recombinant enzyme assay using DiFMUP substrate [1]. While multi-PTP inhibition data for other ellagitannins (punicalagin, corilagin, chebulagic acid) in the same assay system are not publicly available, this broad polypharmacology across four PTPs simultaneously relevant to insulin resistance is a class-level differentiator: most plant-derived PTP inhibitors reported in the literature exhibit selectivity for one or two PTP subtypes [1]. No cytotoxicity was observed in C2C12 muscle cells at concentrations up to 40 µM, establishing a usable therapeutic window [1].

PTP Inhibition Type 2 Diabetes Insulin Signaling

Functional Glucose Uptake Stimulation: 40 µM Terminalin Significantly Increases 2-NBDG Uptake in Differentiated C2C12 Myotubes

Treatment of differentiated C2C12 muscle cells with 40 µM terminalin for 6 hours significantly enhanced fluorescence intensity from the glucose probe 2-NBDG compared to vehicle control, an effect benchmarked against 0.1 µM insulin as a positive control [1]. At this same 40 µM concentration, terminalin also showed a tendency to increase AMPK phosphorylation at threonine 172, consistent with AMPK pathway activation [1]. While glucose-uptake data for other ellagitannins in C2C12 cells have not been reported, corilagin and chebulagic acid are primarily characterized by antioxidant and anti-inflammatory mechanisms rather than insulin-independent glucose transport [2].

Glucose Uptake C2C12 Myotubes AMPK Signaling

Unique MS/MS Cleavage Fingerprint: Terminalin (Peak 112) Distinguished from Chebulagic Acid, Chebulinic Acid, and Punicalagins by UHPLC-QTOF-MS

In an integrative UHPLC/IM-QTOF-MS profiling study of Chebulae Fructus, terminalin (assigned as compound 112 in the 122-compound chromatogram) exhibited a distinct mass spectrometric cleavage law that differs from those of chebulagic acid (95), chebulinic acid (107), punicalagins A (39) and B (47), corilagin (56), and ellagic acid (110), each of which displayed a unique fragmentation pattern [1]. This constitutes a direct analytical differentiator: terminalin can be unambiguously identified and quantified in multi-ellagitannin mixtures using its characteristic MS/MS transitions.

UHPLC-QTOF-MS MS/MS Cleavage Law Quality Control

Source-Specific Differentiation: Terminalin Isolated as a Major Component from Irvingia gabonensis Seeds Rather Than Terminalia spp. Fruit

While terminalin was originally discovered in Terminalia oblongata [1], LC/MS-based phytochemical investigation of African mango (Irvingia gabonensis) seeds identified terminalin as a major component of the seed extract [2]. This contrasts with the typical ellagitannin profiles of Terminalia chebula and Terminalia bellerica fruits, where chebulagic acid, chebulinic acid, corilagin, and punicalagin dominate, and terminalin is either minor or absent [3]. The source-species differential has procurement implications: terminalin-rich extracts require I. gabonensis seed material, whereas T. chebula fruit extracts would be inappropriate starting materials.

Phytochemical Sourcing Irvingia gabonensis Natural Product Authentication

High-Value Application Scenarios for Terminalin Based on Quantified Differentiation Evidence


Ellagitannin Nephrotoxicity Screening and Renal Safety Pharmacology

Terminalin is the only characterized ellagitannin with a documented primary nephrotoxic endpoint at a defined 20 mg/kg intraperitoneal dose in mice, producing vascular renal necrosis while sparing the liver [1]. This divergent organ specificity—opposite to punicalagin's hepatotoxicity—makes terminalin the essential positive control compound for renal safety screening panels evaluating novel tannin-rich botanical extracts. Research groups investigating the structure–toxicity relationships of ellagitannins require terminalin as a reference nephrotoxin to benchmark renal injury biomarkers (e.g., KIM-1, NGAL) against hepatotoxic comparators such as punicalagin.

Multi-PTP Inhibitor Development for Type 2 Diabetes Drug Discovery

Terminalin's demonstrated >80% inhibition of PTPN1, PTPN9, PTPN11, and PTPRS—four phosphatases directly implicated in insulin resistance [2]—positions it as a uniquely broad-spectrum PTP inhibitor within the ellagitannin class. Medicinal chemistry teams pursuing PTP-targeted antidiabetic agents can use terminalin as a multi-target lead scaffold. Its lack of cytotoxicity in C2C12 myotubes at 40 µM, combined with functional glucose-uptake stimulation comparable to insulin, provides a favorable in vitro therapeutic window for hit-to-lead optimization [2].

UHPLC-QTOF-MS Method Development and Multi-Ellagitannin Quantification in Complex Matrices

Analytical laboratories developing validated methods for ellagitannin profiling in Traditional Chinese Medicine preparations (e.g., Chebulae Fructus) or dietary supplements require a terminalin reference standard to assign peak 112 in UHPLC-QTOF-MS chromatograms [3]. Terminalin's MS/MS cleavage law is distinct from those of co-occurring ellagitannins (chebulagic acid, chebulinic acid, punicalagins, corilagin), enabling unambiguous identification in multi-component matrices. Without a terminalin standard, misidentification with structurally related ellagitannins is a documented analytical risk [3].

Irvingia gabonensis (African Mango) Extract Standardization and Nutraceutical Authentication

Nutraceutical manufacturers producing African mango (Irvingia gabonensis) seed extracts for glycemic support can differentiate their products by quantifying terminalin—not merely total ellagitannin content—as a source-specific bioactive marker [2]. Terminalin's presence as a major seed component distinguishes authentic I. gabonensis extracts from Terminalia chebula fruit-based ellagitannin products, which are dominated by chebulagic acid, chebulinic acid, and punicalagin [4]. This marker-based authentication addresses the industry challenge of species adulteration in the African mango supplement market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terminalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.